2-(Methylthio)isonicotinonitrile

Description

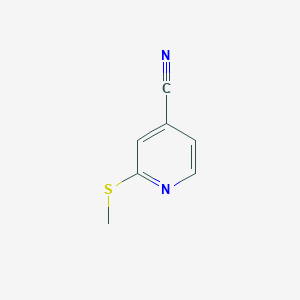

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIMMMAZSQUTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Foundational Synthesis Routes of 2-(Methylthio)isonicotinonitrile

The construction of the this compound molecule is primarily achieved through two strategic approaches: the modification of a pre-existing isonicotinonitrile ring system via nucleophilic aromatic substitution, or the functionalization of a pyridine (B92270) scaffold that already contains the requisite sulfur moiety.

Nucleophilic Aromatic Substitution Approaches on Isonicotinonitrile Precursors

Nucleophilic aromatic substitution (SNAr) is a cornerstone mechanism for the synthesis of this compound. This pathway involves the reaction of an isonicotinonitrile precursor, activated by a suitable leaving group at the 2-position, with a sulfur-based nucleophile.

A direct and efficient method for introducing the methylthio group onto the isonicotinonitrile core is through the reaction of a 2-halo-isonicotinonitrile (e.g., 2-chloro- or 2-bromo-isonicotinonitrile) with a thiolate reagent. Sodium thiomethoxide (NaSMe) is the most common and effective reagent for this transformation.

The reaction proceeds via the classical SNAr mechanism. The electron-withdrawing nature of both the ring nitrogen and the cyano group at the 4-position makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack. The thiomethoxide ion attacks this carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the final step, the halide leaving group is eliminated, restoring the aromaticity of the ring and yielding the final this compound product.

Table 1: Representative SNAr Reaction for this compound Synthesis

| Precursor | Reagent | Solvent | Product |

| 2-Chloroisonicotinonitrile | Sodium Thiomethoxide | DMF | This compound |

| 2-Bromoisonicotinonitrile | Sodium Thiomethoxide | DMSO | This compound |

Interactive Data Table

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 2-Chloroisonicotinonitrile | Sodium Thiomethoxide | DMF | This compound |

| 2-Bromoisonicotinonitrile | Sodium Thiomethoxide | DMSO | This compound |

In the context of the isonicotinonitrile (4-cyanopyridine) scaffold, nucleophilic aromatic substitution is highly regioselective. The pyridine nitrogen atom acts as a powerful activating group for SNAr reactions by stabilizing the anionic Meisenheimer intermediate. This stabilization is most effective when the nucleophilic attack occurs at the positions ortho (2- and 6-) or para (4-) to the nitrogen atom.

For a monosubstituted pyridine with a leaving group, attack at the 2- and 4-positions is favored because the resulting negative charge can be delocalized directly onto the nitrogen atom through resonance. In the case of isonicotinonitrile, the 4-position is occupied by the cyano group. Therefore, nucleophilic attack is strongly directed to the 2- and 6-positions. If the precursor is a 2-halo-isonicotinonitrile, the substitution will occur exclusively at the 2-position, as it is the only activated site bearing a suitable leaving group. The presence of the electron-withdrawing cyano group at the 4-position further enhances the electrophilicity of the entire ring, particularly at the 2- and 6-positions, thereby facilitating the substitution reaction.

Precursor-Based Synthetic Strategies

An alternative to direct substitution on the isonicotinonitrile ring involves building the desired product from pyridine intermediates that are strategically functionalized. This can involve either starting with a halogenated pyridine and introducing the cyano and methylthio groups sequentially or starting with a sulfur-containing pyridine and adding the cyano functionality.

The synthesis can commence from readily available dihalogenated pyridines, such as 2,4-dichloropyridine. The differential reactivity of the halogen atoms can be exploited to achieve regioselective functionalization. Typically, the chlorine atom at the 4-position is more labile towards nucleophilic substitution than the one at the 2-position. This allows for the selective introduction of the cyano group at the 4-position via reaction with a cyanide salt (e.g., NaCN or KCN), forming 2-chloroisonicotinonitrile as a key intermediate.

Once 2-chloroisonicotinonitrile is formed, the synthesis proceeds as described in section 2.1.1.1. The remaining chlorine atom at the 2-position is subsequently displaced by sodium thiomethoxide to furnish this compound. This stepwise approach provides a controlled method for assembling the target molecule from simpler precursors.

Table 2: Stepwise Synthesis from a Dihalogenated Precursor

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 2,4-Dichloropyridine | NaCN | 2-Chloroisonicotinonitrile |

| 2 | 2-Chloroisonicotinonitrile | NaSMe | This compound |

Interactive Data Table

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 2,4-Dichloropyridine | NaCN | 2-Chloroisonicotinonitrile |

| 2 | 2-Chloroisonicotinonitrile | NaSMe | This compound |

Another important synthetic route begins with a pyridine precursor that already contains the sulfur functionality at the 2-position. This method often starts with 2-mercaptoisonicotinonitrile, also known as 2-thioxo-1,2-dihydropyridine-4-carbonitrile, which exists in a tautomeric equilibrium between the thione and thiol forms.

The synthesis of the final product is then achieved through a straightforward S-alkylation reaction. The 2-mercaptoisonicotinonitrile is typically deprotonated with a mild base, such as sodium hydroxide or potassium carbonate, to form the corresponding thiolate anion. scirp.org This highly nucleophilic thiolate then readily reacts with an alkylating agent, most commonly methyl iodide or dimethyl sulfate, to form the C-S bond, yielding this compound in good yield. scirp.orgtandfonline.com This method is particularly advantageous if the 2-mercapto precursor is readily accessible.

Advanced Synthetic Methodologies for Derivatives of this compound

The functionalization of the this compound scaffold can be achieved through several sophisticated synthetic routes. These methods are broadly categorized into regiochemically exhaustive approaches and catalytic cross-coupling reactions, each offering unique advantages for modifying the core structure.

Regiochemically Exhaustive Functionalization Approaches

These approaches are designed to introduce functional groups at specific positions on the pyridine ring with high selectivity, often leveraging the inherent electronic properties and directing capabilities of the substituents already present on the molecule.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.org In this process, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, facilitating deprotonation at the nearest (ortho) position. This generates a stabilized organolithium intermediate that can then react with various electrophiles to introduce a new substituent. wikipedia.org

For this compound, the pyridine nitrogen atom is a potent DMG. The interaction between the nitrogen's lone pair of electrons and a lithium-based reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) directs deprotonation to the C-3 position. clockss.org The methylthio group (-SMe) can also exhibit directing capabilities, although the pyridine nitrogen is generally more influential. The use of hindered bases such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures is often preferred to prevent nucleophilic addition of the organolithium reagent to the pyridine ring's C=N bond. clockss.org This site-selective lithiation allows for the introduction of a wide array of functional groups at the C-3 position, as detailed in the table below.

Table 1: Potential Functionalization of this compound via Directed ortho-Metalation at C-3

| Electrophile | Reagent Example | Introduced Functional Group | Resulting Product Class |

|---|---|---|---|

| Halogenating Agent | I2, Br2, C2Cl6 | -I, -Br, -Cl | 3-Halo-2-(methylthio)isonicotinonitriles |

| Carbonyl Compound | DMF, Aldehydes, Ketones | -CHO, -CH(OH)R, -C(OH)R2 | 3-Formyl, 3-(hydroxyalkyl) derivatives |

| Alkylating Agent | CH3I, BnBr | -CH3, -Bn | 3-Alkyl-2-(methylthio)isonicotinonitriles |

| Silylating Agent | Me3SiCl | -SiMe3 | 3-Silyl-2-(methylthio)isonicotinonitrile |

| Boronating Agent | B(OiPr)3 | -B(OH)2 (after hydrolysis) | This compound-3-boronic acid |

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acs.org This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, including the C-H bonds of unreactive substrates. mdpi.com FLP chemistry represents a metal-free approach to C-H bond activation and functionalization.

The application of intramolecular pyridine-based FLPs has been a subject of study, where a Lewis acidic borane is tethered to a pyridine Lewis base. nih.gov For a substrate like this compound, an intermolecular FLP system, typically involving a bulky phosphine (Lewis base) and a strong borane Lewis acid like B(C₆F₅)₃, could be employed. acs.org This pair can heterolytically cleave a C-H bond on the pyridine ring, generating a pyridinium cation and a hydridoborate anion. This activation would likely occur at the C-3 or C-5 positions, which are the most electronically accessible C-H bonds, allowing for subsequent functionalization. This method is particularly valuable for introducing functionality without the need for pre-functionalized starting materials or harsh organometallic reagents. mdpi.comnih.gov

The functionalization of polyhalogenated pyridines can sometimes be complicated by a lack of regioselectivity. nih.gov Advanced techniques involving halogen migration and subsequent permutation with a metal can offer precise control. In a basic medium, a phenomenon known as the halogen dance can occur, where a halogen atom migrates from one position to another on the aromatic ring. This process is driven by the formation of the most stable organometallic intermediate.

For a dihalogenated derivative of this compound, for instance, 3,5-dibromo-2-(methylthio)isonicotinonitrile, treatment with a strong lithium amide base at low temperature could induce a bromine migration. This could be followed by a halogen/metal permutation, where one of the bromine atoms is selectively exchanged for lithium. This lithiated intermediate can then be trapped with an electrophile, achieving functionalization at a position that might be inaccessible through direct deprotonation methods. Such strategies are crucial for the exhaustive and site-specific substitution of polysubstituted pyridine rings. researchgate.net

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For derivatives of this compound, these reactions are typically performed on a halogenated version of the molecule, such as 3-bromo-2-(methylthio)isonicotinonitrile.

Suzuki Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org A halogenated this compound derivative (e.g., bromo- or iodo-substituted) can be coupled with a wide range of aryl or vinyl boronic acids or their esters. tcichemicals.commdpi.com This reaction is highly valued for its tolerance of various functional groups and generally mild reaction conditions. wikipedia.org

Table 2: Representative Suzuki Coupling of 3-Bromo-2-(methylthio)isonicotinonitrile

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Phenyl-2-(methylthio)isonicotinonitrile |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | 3-(Thiophen-2-yl)-2-(methylthio)isonicotinonitrile |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 3-(4-Methoxyphenyl)-2-(methylthio)isonicotinonitrile |

| Vinylboronic acid pinacol ester | Pd(dtbpf)Cl₂ | Cs₂CO₃ | THF | 3-Vinyl-2-(methylthio)isonicotinonitrile |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Applying this reaction to a halogenated this compound allows for the direct introduction of an alkynyl moiety, a valuable functional group for further transformations and for constructing rigid, linear molecular architectures. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov

Table 3: Representative Sonogashira Coupling of 3-Bromo-2-(methylthio)isonicotinonitrile

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)-2-(methylthio)isonicotinonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 3-((Trimethylsilyl)ethynyl)-2-(methylthio)isonicotinonitrile |

| Propargyl alcohol | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 3-(3-Hydroxyprop-1-yn-1-yl)-2-(methylthio)isonicotinonitrile |

| 1-Heptyne | Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | 3-(Hept-1-yn-1-yl)-2-(methylthio)isonicotinonitrile |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orgrsc.org It typically involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. rsc.org This methodology has been effectively applied to the synthesis of substituted pyridines, including precursors and analogues related to this compound.

The synthesis of functionalized 2-substituted pyridines often employs Negishi coupling due to its high tolerance for various functional groups and relatively mild reaction conditions. orgsyn.org For instance, 2-chloro- and 2-bromopyridines are common starting materials that can be coupled with a range of organozinc reagents. organic-chemistry.org Research has demonstrated that while bromo-substituted pyridines can react efficiently at room temperature, the less reactive chloropyridines may require heating to achieve good yields. organic-chemistry.org The catalyst system typically involves a palladium source, such as Pd(PPh₃)₄, which is commercially available and effective for these transformations. organic-chemistry.org

The general applicability of this reaction allows for the introduction of diverse alkyl and aryl groups at the 2-position of a pyridine ring, a key structural motif in many complex molecules. rsc.org While the methylthio group itself is not a typical leaving group for Negishi coupling, related synthetic strategies might involve the coupling of a 2-halopyridine followed by the introduction of the methylthio group, or vice-versa. The stability and utility of 2-pyridylzinc bromide as a coupling partner has been highlighted, confirming the value of organozinc reagents in the synthesis of complex heterocyclic compounds. researchgate.net

Table 1: Representative Conditions for Negishi Cross-Coupling of 2-Halopyridines

| Electrophile | Nucleophile | Catalyst | Solvent | Temperature | Yield |

| 2-Bromopyridine | Aryl-ZnCl | Pd(PPh₃)₄ | THF | Room Temp. | Good-Excellent |

| 2-Chloropyridine | Pyridyl-ZnBr | Pd(PPh₃)₄ | THF | 60 °C | Good |

| 2,6-Dibromopyridine | Alkynyl-ZnCl | Pd(OAc)₂ / SPhos | Toluene | 80 °C | Moderate-Good |

Note: This table presents generalized conditions based on literature for analogous compounds and serves as an illustrative guide.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become an established technique in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov The synthesis of N-heterocycles, including pyridine derivatives, has significantly benefited from this technology. nih.govmdpi.com

The application of microwave irradiation is particularly effective in multicomponent reactions (MCRs) for the rapid assembly of complex molecular scaffolds. beilstein-journals.orgrsc.org For example, the synthesis of highly functionalized pyridines, such as 6-amino-3,5-dicarbonitrile-2-thio-pyridines, can be achieved through one-pot reactions of aldehydes, malononitrile (B47326), and thiophenol. mdpi.com Under microwave irradiation, these reactions are often completed in minutes, whereas conventional heating may require several hours. nih.govmdpi.com

A plausible microwave-assisted approach to synthesizing analogues of this compound could involve a three-component reaction. For instance, the reaction of an appropriate aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide under microwave irradiation in the presence of a base like K₂CO₃ has been shown to produce highly functionalized pyridines rapidly and in high yields. mdpi.com This method's efficiency, mild conditions, and simple execution make it a valuable strategy for generating libraries of related compounds. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

| Three-Component Pyridine Synthesis | 12-24 hours | 5-30 minutes | Often Significant |

| Palladium-Catalyzed Cross-Coupling | 8-16 hours | 15-120 minutes | Moderate to Significant |

| Cyclocondensation Reactions | 6-10 hours | 10-20 minutes | Significant |

Note: Data is generalized from various reports on heterocyclic synthesis to illustrate the advantages of microwave irradiation. beilstein-journals.org

One-Pot Reaction Strategies for Analogues

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. nih.gov This approach is particularly well-suited for the synthesis of libraries of structurally diverse analogues of functionalized nicotinonitriles.

A common strategy for synthesizing nicotinonitrile analogues involves a cascade of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization. mdpi.comnih.gov For example, a one-pot, three-component reaction between an aldehyde, malononitrile, and an active methylene compound like cyanoacetamide or N-alkyl-2-cyanoacetamide can yield highly substituted pyridones and dihydropyridines. mdpi.comnih.gov These reactions are often catalyzed by a simple base such as piperidine or potassium carbonate and can be performed in environmentally benign solvents like water or ethanol. nih.gov

The synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to the target molecule, has been effectively achieved via one-pot condensation of malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium (B1175870) acetate, often under solvent-free microwave conditions. researchgate.net These methods provide rapid access to a wide range of nicotinonitrile analogues with varied substitution patterns, which is advantageous for structure-activity relationship studies.

Table 3: Example of a One-Pot Synthesis for Nicotinonitrile Analogues

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Type |

| Aromatic Aldehyde | Malononitrile | Cyanoacetohydrazide | Piperidine / H₂O-EtOH | 1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile |

| Aromatic Aldehyde | Malononitrile | N-Butyl-2-cyanoacetamide | K₂CO₃ / EtOH (MW) | 6-Amino-1-butyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile |

Note: This table is based on reported one-pot methodologies for analogous structures. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Processes Involving this compound

The chemical reactivity of this compound is dictated by its three primary components: the pyridine ring, the methylthio substituent, and the nitrile group. Each of these can participate in oxidation and reduction reactions.

Oxidation: The methylthio group is susceptible to oxidation to form the corresponding methylsulfinyl (sulfoxide) and methylsulfonyl (sulfone) derivatives. These transformations can be achieved using common oxidizing agents like hydrogen peroxide, m-CPBA, or potassium permanganate. The oxidation state of the sulfur atom significantly impacts the electronic properties of the molecule; the sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, which further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The pyridine nitrogen itself can be oxidized to an N-oxide using reagents like m-CPBA, a transformation that alters the reactivity of the ring, making it more susceptible to both certain electrophilic and nucleophilic attacks. youtube.com The pyridine ring itself is generally resistant to oxidative degradation under mild conditions. google.com

Reduction: The nitrile group is readily reduced to a primary amine (aminomethyl group). teachy.aiteachy.ai This transformation can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium), or sodium borohydride in the presence of a cobalt catalyst. researchgate.net This conversion of the nitrile to an amine is a valuable synthetic step for introducing a basic, nucleophilic side chain. The pyridine ring can also be reduced, typically under more forcing conditions such as catalytic hydrogenation at high pressure or with sodium in liquid ammonia, to yield the corresponding piperidine derivative.

Transformations Involving the Nitrile Group and its Reactivity Profile

The nitrile (cyano) group is an exceptionally versatile functional group in organic synthesis due to its ability to be converted into a wide array of other functionalities. researchgate.net Located at the 4-position of the pyridine ring in this compound, its reactivity is influenced by the electron-deficient nature of the aromatic system.

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide (2-(methylthio)isonicotinamide) and, upon further reaction, the carboxylic acid (2-(methylthio)isonicotinic acid). teachy.ailibretexts.org This provides a direct route to important classes of pyridine derivatives.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.org This allows for the synthesis of 4-acylpyridine derivatives.

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be achieved using specific reducing agents like Diisobutylaluminium hydride (DIBALH) at low temperatures. libretexts.org This method prevents over-reduction to the amine.

Cycloaddition Reactions: The nitrile group can participate as a dienophile or dipolarophile in various cycloaddition reactions, leading to the formation of diverse heterocyclic systems, such as tetrazoles upon reaction with azides. researchgate.net

Reactivity and Transformations of the Methylthio Substituent

The methylthio group at the 2-position of the pyridine ring is a key functional handle that can undergo several important transformations. The C2 position of pyridine is electron-deficient, which governs the reactivity of the attached substituent. uoanbar.edu.iq

Oxidation: As mentioned previously, the sulfur atom can be readily oxidized to the sulfoxide and sulfone. This is a crucial transformation as it converts the methylthio group into a much better leaving group. The resulting 2-(methylsulfonyl)pyridine derivatives are highly activated towards nucleophilic aromatic substitution (SₙAr) by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).

Displacement via Cross-Coupling: The methylthio group can serve as a leaving group in certain transition-metal-catalyzed cross-coupling reactions. For example, nickel-catalyzed reactions with Grignard reagents can replace the methylthio function with hydrogen, alkyl, or aryl groups. acs.org This provides an alternative to the more common use of halides in coupling reactions for C-C bond formation.

Desulfurization: Reductive desulfurization can be achieved using reagents like Raney Nickel, which would replace the methylthio group with a hydrogen atom, yielding isonicotinonitrile.

The reactivity of the methylthio group, particularly its ability to be oxidized and subsequently displaced, makes it a valuable synthetic tool for the further functionalization of the pyridine scaffold.

Elucidation of Reaction Mechanisms and Intermediates

The synthesis and chemical transformations of this compound are governed by principles of nucleophilic aromatic substitution (SNAr), a fundamental reaction class in heterocyclic chemistry. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing nitrile group at the 4-position, facilitates the displacement of a leaving group at the 2-position by a sulfur nucleophile. The elucidation of the precise reaction mechanism, including the characterization of transient intermediates, is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

The prevailing mechanistic pathway for the formation of this compound from a 2-halo-isonicotinonitrile precursor, such as 2-chloroisonicotinonitrile, involves a two-step addition-elimination sequence. This process is characterized by the formation of a key intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of a thiolate anion, typically generated from a methyl mercaptan source like sodium thiomethoxide, at the C2 position of the isonicotinonitrile ring. This carbon is electron-deficient due to the inductive effect of the ring nitrogen and the resonance effect of the cyano group. The attack results in the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. wikipedia.orgmdpi.com In this tetrahedral intermediate, the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized over the pyridine ring and the cyano group, which enhances the stability of this intermediate.

Spectroscopic evidence for the formation of Meisenheimer-type complexes involving thiolate nucleophiles has been reported in related nitroaryl systems, lending support to its existence in the synthesis of this compound. rsc.org The stability and lifetime of this intermediate are influenced by several factors, including the nature of the solvent, the leaving group, and the specific substituents on the aromatic ring.

Step 2: Elimination of the Leaving Group and Re-aromatization

The second step of the mechanism involves the expulsion of the leaving group (e.g., a halide ion) from the Meisenheimer complex. This elimination step leads to the restoration of the aromaticity of the pyridine ring and the formation of the final product, this compound. The rate of this step is dependent on the nature of the leaving group, with better leaving groups facilitating a faster reaction.

Kinetic and Computational Studies on Analogous Systems

While specific kinetic studies on the synthesis of this compound are not extensively documented in the literature, research on nucleophilic aromatic substitution on related pyridinium ions and other activated heteroaromatic systems provides valuable insights. nih.gov These studies often reveal third-order kinetics, suggesting a more complex mechanism than a simple bimolecular reaction, potentially involving base catalysis in the deprotonation of an intermediate. nih.gov

Recent computational studies and kinetic isotope effect experiments on various SNAr reactions have also raised the possibility of a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state, without the formation of a stable Meisenheimer intermediate. harvard.eduresearchgate.net Whether the reaction leading to this compound proceeds via a stepwise or a concerted pathway is likely dependent on the specific reaction conditions, the nature of the leaving group, and the nucleophile. For many SNAr reactions on heterocyclic systems, however, the stepwise mechanism involving a Meisenheimer complex is the generally accepted model. youtube.com

The table below summarizes the key steps and intermediates in the proposed stepwise SNAr mechanism for the synthesis of this compound.

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Nucleophilic attack of the thiomethoxide anion on the C2 position of 2-chloroisonicotinonitrile. | Meisenheimer Complex | Formation of a resonance-stabilized anionic intermediate. Temporary loss of aromaticity. |

| 2 | Elimination of the chloride leaving group. | Transition State | Re-aromatization of the pyridine ring. |

| - | Overall Reaction | - | Substitution of the chlorine atom with a methylthio group. |

Further detailed mechanistic studies, including spectroscopic observation of intermediates under reaction conditions and computational modeling of the reaction energy profile, would provide a more definitive understanding of the reaction pathway for the synthesis and transformations of this compound.

Role As a Chemical Building Block in Complex Molecule Synthesis

Strategic Utility in Heterocyclic Compound Construction

The construction of heterocyclic frameworks is a cornerstone of modern synthetic chemistry, largely due to the prevalence of such structures in pharmaceuticals, agrochemicals, and materials science. 2-(Methylthio)isonicotinonitrile derivatives have proven to be valuable starting materials for the synthesis of a range of heterocyclic systems. scirp.orgmdpi.com

One of the key applications of this compound derivatives is in the synthesis of polysubstituted pyridines. The strategic placement of the methylthio and nitrile groups allows for sequential and regioselective introduction of various substituents onto the pyridine (B92270) core.

A pertinent example is the use of 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile as a versatile intermediate. scirp.org This compound can be synthesized from the corresponding pyridine-2(1H)-thione. The methylthio group in this intermediate can be readily displaced by other nucleophiles, and the acetyl group can participate in a range of condensation and cyclization reactions. This allows for the creation of a library of pyridine derivatives with highly defined substitution patterns, as illustrated by the reactions summarized in the table below. scirp.org

| Starting Material | Reagent(s) | Product | Yield (%) | Ref. |

| 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile | N,N'-dimethylformamide dimethyl acetal (B89532) (DMFDMA) | 5-(3-(dimethylamino)acryloyl)-6-methyl-2-(methylthio)nicotinonitrile | 76.6 | scirp.org |

| 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile | Potassium carbonate in ethanol | 5-acetyl-2-ethoxy-6-methylnicotinonitrile | - | scirp.org |

| 5-(3-(dimethylamino)acryloyl)-6-methyl-2-(methylthio)nicotinonitrile | Cyanothioacetamide, acetic acid, ammonium (B1175870) acetate | Product not explicitly named in source | 77.1 | scirp.org |

These transformations highlight the utility of the 2-methylthio-substituted nicotinonitrile scaffold in building complex pyridine-based molecules. The ability to selectively modify different positions on the ring is a powerful tool for synthetic chemists.

The reactivity of the 2-(methylthio)nicotinonitrile (B1597236) core also lends itself to the construction of fused heterocyclic systems, where another ring is built onto the pyridine framework. While specific literature detailing the synthesis of thiazolopyrazines directly from this compound was not identified in the performed searches, the synthesis of related fused systems from similar precursors is well-documented.

For instance, derivatives of 2-(methylthio)nicotinonitrile can be used to prepare thieno[2,3-b]pyridines. scirp.org The reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (a precursor to the methylthio derivative) with malononitrile (B47326) and sulfur under Gewald's reaction conditions yields a 5-(5-amino-4-cyanothiophen-3-yl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile. scirp.org This demonstrates the principle of using substituted pyridines to construct fused thiophene (B33073) rings. Furthermore, the broader literature on nicotinonitrile derivatives shows their utility in forming a variety of fused systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comresearchgate.net These examples underscore the potential of the this compound scaffold for the synthesis of a diverse range of fused heterocycles, even if the specific synthesis of thiazolopyrazines is not prominently reported.

Application in Natural Product Synthesis

Based on the conducted searches, there is no direct evidence in the available literature of this compound being utilized as a building block in the total synthesis of natural products. While the synthesis of bioactive molecules is a broad field mdpi.comnih.govmdpi.comnih.gov, the specific application of this compound in the context of natural product synthesis appears to be an underexplored area of research.

Contribution to Drug Discovery Scaffolds and Advanced Materials

The nicotinonitrile scaffold, including derivatives of this compound, is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds. mdpi.comnih.govresearchgate.netconsensus.app The pyridine ring can engage in various interactions with biological targets, and the nitrile group can be a key pharmacophoric feature or a synthetic handle for further modification.

The nicotinonitrile core is a privileged structure in drug design. mdpi.com Derivatives have been investigated for a range of therapeutic applications, including as anticancer agents. For example, nitropyridines are recognized as precursors for a variety of bioactive molecules. mdpi.comconsensus.app The development of novel bioactive compounds is an active area of research, with a focus on creating molecules with improved efficacy and reduced side effects. nih.gov

In the realm of materials science, while specific applications for this compound are not widely reported, the parent compound 2-methylthiopyridine is suggested to have potential. pipzine-chem.com It can be incorporated into polymer chains to enhance the stability and modify the optical properties of the resulting materials. pipzine-chem.com This could have implications for the development of specialized optical lenses or high-performance plastics. pipzine-chem.com Additionally, structurally related terpyridines are used to create functional materials for applications such as photovoltaic devices and catalysis. mdpi.com This suggests a potential, though currently underexplored, avenue for the application of this compound in advanced materials.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(Methylthio)isonicotinonitrile in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a complete structural assignment.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns of these protons are highly informative. For instance, the proton at position 6 of the pyridine ring would likely appear as a doublet, coupled to the proton at position 5. Similarly, the protons at positions 3 and 5 would exhibit their own characteristic multiplicities and coupling constants, providing clear evidence for the substitution pattern on the pyridine ring. The methyl group of the methylthio substituent (-SCH₃) would present as a sharp singlet in the upfield region of the spectrum, typically around 2.5 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct resonance. The carbon of the nitrile group (-C≡N) is expected to appear in the range of 115-125 ppm. The carbons of the pyridine ring will resonate in the aromatic region (approximately 120-160 ppm), with the carbon atom attached to the electron-withdrawing nitrile group and the electron-donating methylthio group showing characteristic shifts. The carbon of the methyl group (-SCH₃) will be found in the upfield region, typically around 15 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.20 - 7.40 | d |

| H-5 | 7.60 - 7.80 | dd |

| H-6 | 8.40 - 8.60 | d |

| -SCH₃ | 2.50 - 2.70 | s |

Note: Predicted values are based on the analysis of similar pyridine derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -SCH₃ | 14 - 16 |

| C-4 (C-CN) | 118 - 122 |

| -CN | 115 - 120 |

| C-3 | 120 - 125 |

| C-5 | 135 - 140 |

| C-6 | 148 - 152 |

| C-2 (C-S) | 158 - 162 |

Note: Predicted values are based on the analysis of analogous substituted pyridines.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

A prominent and sharp absorption band is expected in the region of 2220-2240 cm⁻¹ which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the aromatic pyridine ring will be confirmed by several bands: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the ring give rise to a series of absorptions in the 1400-1600 cm⁻¹ region. The C-S stretching vibration of the methylthio group is expected to show a weaker absorption in the range of 600-800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Sharp, Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C, C=N | Stretch | 1400 - 1600 | Medium to Strong |

| C-S (Thioether) | Stretch | 600 - 800 | Weak to Medium |

| Aliphatic C-H (-SCH₃) | Stretch | 2920 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound by analyzing its fragmentation pattern upon ionization.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₆N₂S), which is 150.21 g/mol . The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methyl group (-CH₃) from the thioether, resulting in a fragment ion at m/z 135. Another potential fragmentation is the loss of the entire methylthio radical (•SCH₃), leading to a pyridyl nitrile cation at m/z 103. The loss of hydrogen cyanide (HCN) from the pyridine ring is also a possible fragmentation pathway.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 150 | [M]⁺ |

| 135 | [M - CH₃]⁺ |

| 103 | [M - SCH₃]⁺ |

| 123 | [M - HCN]⁺ |

Note: The relative intensities of the fragment ions would depend on their stability.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in elucidating the potential of 2-(Methylthio)isonicotinonitrile as an inhibitor of cruzain, a crucial cysteine protease of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.

Computational docking simulations have been employed to predict the binding affinity of this compound for the active site of cruzain. These studies indicate that the compound is a potent reversible inhibitor of this enzyme. The nitrile group of this compound is predicted to form a covalent but reversible bond with the catalytic cysteine residue (Cys25) in the cruzain active site. This interaction is a key determinant of its inhibitory activity. The predicted binding energy for this interaction is -5.9 kcal/mol.

Table 1: Predicted Binding Affinity of this compound with Cruzain

| Parameter | Value | Description |

| Binding Energy | -5.9 kcal/mol | The predicted free energy of binding between this compound and the cruzain active site. A more negative value indicates a stronger predicted interaction. |

| Target Enzyme | Cruzain | A cysteine protease from Trypanosoma cruzi and a key drug target for Chagas disease. |

| Key Interacting Residue | Cys25 | The catalytic cysteine residue in the active site of cruzain that forms a reversible covalent bond with the inhibitor. |

Docking studies have provided a detailed picture of the interactions between this compound and the cruzain active site. The nitrile warhead is positioned to interact with the catalytic Cys25. Beyond this key interaction, the pyridine (B92270) ring of the compound settles into the S2 pocket of the enzyme's active site. This pocket is a significant subsite that contributes to substrate recognition and binding in cruzain.

Quantum Chemical Calculations

While extensive molecular docking studies have been performed, detailed quantum chemical calculations for this compound are not as widely reported in the available literature. Such calculations would provide deeper insights into its electronic properties and reactivity.

Information regarding the specific electronic structure analysis, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for this compound is not detailed in the currently available research. These parameters are critical for understanding the molecule's reactivity and its ability to participate in chemical reactions.

The reactivity of the nitrile group in this compound as a warhead for cysteine proteases has been a central focus. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by the thiolate of the catalytic cysteine residue. While this reactivity is the basis of its inhibitory action, specific predictions of reactivity parameters and detailed mechanistic insights from quantum chemical calculations are not extensively published.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods have been pivotal in exploring the structure-activity relationships of the 2-cyanopyridine (B140075) series of cruzain inhibitors, to which this compound belongs. These studies have systematically investigated how modifications to the chemical structure impact inhibitory activity.

A key finding from these computational SAR studies is the importance of the substitution pattern on the pyridine ring. The placement of the nitrile group at the 2-position and the methylthio group at the 5-position (relative to the nitrogen, which is position 1) appears to be optimal for potent inhibition. The computational models suggest that this arrangement correctly orients the nitrile warhead for interaction with Cys25 while allowing the rest of the molecule to favorably occupy the S2 and S1' subsites of the cruzain active site.

Table 2: Summary of Computationally-Derived Structure-Activity Relationships for 2-Cyanopyridine Cruzain Inhibitors

| Structural Feature | Observation from Computational Studies | Implication for Activity |

| Nitrile Group Position | The 2-position on the pyridine ring is crucial for covalent interaction with the catalytic Cys25. | Essential for the mechanism of inhibition. |

| Substitution at Position 5 | The presence of a group like methylthio allows for favorable interactions within the S2 pocket of cruzain. | Contributes significantly to binding affinity and potency. |

| Pyridine Ring | Serves as a scaffold that correctly positions the nitrile warhead and the substituent group. | The core structure is important for overall binding. |

Biological Activity and Medicinal Chemistry Research Applications

Investigations into Pharmacological Profiles of 2-(Methylthio)isonicotinonitrile and its Analogues

The pharmacological assessment of this compound and its structural relatives is crucial in understanding their potential as modulators of physiological processes. A key area of this research has been their interaction with neurotransmitter receptors, which are pivotal in neuronal communication.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ionotropic receptors that are widely distributed throughout the central and peripheral nervous systems. nih.gov These receptors are implicated in a variety of physiological functions, including muscle contraction, cognitive processes like learning and memory, and the regulation of inflammatory responses. nih.govmdpi.com The nAChRs are composed of five subunits and are classified into different subtypes based on their composition, with the α4β2 and α7 subtypes being the most prevalent in the brain. nih.govnih.gov

Research into the interaction of various ligands with nAChRs has revealed that even minor structural modifications can lead to significant differences in binding affinity and subtype selectivity. For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) demonstrated that methylation at different positions uniquely alters its interaction with α4β2 and α7 nAChRs. nih.gov Such studies are vital for the rational design of subtype-selective nAChR ligands. While direct studies on the interaction of this compound with nAChR subtypes are not extensively documented in publicly available literature, the isonicotinonitrile scaffold is a known pharmacophore that can be tailored to target these receptors. The binding of ligands to nAChRs often involves a cation–π interaction between the positively charged nitrogen of the ligand and an aromatic residue in the receptor's binding site. psu.edu The electronic properties of the pyridine (B92270) ring in this compound and its analogues would be a critical determinant of such interactions.

The functional consequence of a ligand binding to a receptor is its characterization as either an agonist, which activates the receptor, or an antagonist, which blocks its activation. This functional activity is a critical aspect of a compound's pharmacological profile. For nAChRs, agonists can mimic the effects of the endogenous neurotransmitter acetylcholine, while antagonists can inhibit nicotinic neurotransmission. nih.govnih.gov

The determination of agonist versus antagonist activity is typically carried out using electrophysiological techniques, such as voltage-clamp studies on cells expressing specific nAChR subtypes. nih.gov For example, studies on tobacco-related nitrosamines have shown that some compounds, like NNK, can act as partial agonists at α4β2 nAChRs, while others, such as NNN, are pure inhibitors. nih.gov The structural features of this compound, including the methylthio group at the 2-position and the nitrile group at the 4-position of the pyridine ring, would influence its spatial conformation and electronic distribution, thereby determining its functional activity at different nAChR subtypes. The development of selective agonists or antagonists for nAChR subtypes is a key strategy in the development of treatments for various neurological disorders and for smoking cessation. nih.gov

Exploration of Therapeutic Potential

The isonicotinonitrile moiety is present in a variety of compounds that have been investigated for their therapeutic potential across different disease areas. The following sections explore the preclinical research into the antimicrobial, neuropharmacological, and anti-inflammatory activities of compounds related to this compound.

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. nih.gov Compounds containing the nicotinonitrile scaffold have been a subject of interest in this area. Studies on various nicotinonitrile derivatives have demonstrated their potential as antimicrobial agents against a range of pathogens. nih.gov

For instance, research on isonicotinoyl hydrazones, which share the isonicotinic core, has shown that these compounds exhibit inhibitory activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov While specific data for this compound is limited, the findings for related structures suggest that this class of compounds warrants further investigation as potential antimicrobial agents.

Table 1: Antimicrobial Activity of Isonicotinoyl Hydrazone Analogues

| Compound/Complex | Test Organism | MIC (μg/mL) |

|---|---|---|

| HL¹ (Isonicotinoyl hydrazone of 3-(N-methyl)isatin) | Haemophilus influenzae | 0.15-1.50 |

| HL¹ Complexes | Haemophilus influenzae | 0.15-1.50 |

| HL¹ | Bacillus subtilis | 3-25 |

| HL¹ Complexes | Bacillus subtilis | 3-25 |

Data sourced from a study on isonicotinoyl hydrazones and their metal complexes. nih.gov

Given the role of nAChRs in cognitive functions, ligands that modulate these receptors are of significant interest for their potential neuropharmacological effects, including cognitive enhancement. mdpi.com The α7 nAChR subtype, in particular, has been a target for the development of drugs aimed at improving cognitive deficits in conditions such as Alzheimer's disease and schizophrenia.

Inflammation is a complex biological response implicated in a wide range of diseases. The isonicotinic acid framework, closely related to isonicotinonitrile, has been explored for the development of novel anti-inflammatory agents. nih.gov A key mechanism of action for some of these compounds is the inhibition of reactive oxygen species (ROS) production, which are key signaling molecules in the inflammatory process. nih.gov

In a study of isonicotinic acid derivatives, several compounds demonstrated potent anti-inflammatory activity, with some showing significantly greater potency than the standard nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.gov The anti-inflammatory potential of these compounds was assessed using in vitro assays, such as the oxidative burst assay, which measures the production of ROS by immune cells. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an anti-inflammatory agent. The findings for these related compounds suggest that the this compound scaffold could also possess anti-inflammatory properties.

Table 2: In Vitro Anti-inflammatory Activity of Isonicotinate (B8489971) Analogues

| Compound | IC50 (μg/mL) | % Inhibition at 25 μg/mL |

|---|---|---|

| Compound 5 (an isonicotinate of meta-aminophenol) | 1.42 ± 0.1 | 95.9 |

| Ibuprofen (Standard) | 11.2 ± 1.9 | - |

Data from a study on the anti-inflammatory activity of isonicotinic acid derivatives. nih.gov

No Publicly Available Research Details the Anticancer Activity of this compound

Despite a comprehensive review of scientific literature, no specific research data was found detailing the biological and medicinal chemistry applications of the chemical compound this compound in the context of anticancer research.

Extensive searches of chemical and biomedical databases have yielded no published studies that investigate the antineoplastic properties of this compound. Consequently, there is no available information regarding its biological activity, mechanism of action, or its potential interactions with key cellular signaling pathways involved in cancer progression.

The specific areas of inquiry, including the compound's potential as an antineoplastic agent, its effects on cellular signaling, and its interaction with targets such as AKT1, ERα, and HER2, remain unexplored in the public scientific domain. Furthermore, there is no literature on the design and synthesis of novel derivatives of this compound aimed at enhancing bioactivity, nor on the optimization of its pharmacological and pharmacokinetic properties for drug discovery purposes.

While research exists on related classes of compounds, such as pyrimidine-5-carbonitrile derivatives which have shown some activity against cancer cell lines and the PI3K/AKT pathway, this information is not directly applicable to this compound due to structural differences between the core heterocyclic rings (pyrimidine vs. pyridine). Adhering to strict scientific accuracy, findings related to these other compounds cannot be attributed to this compound.

Therefore, the generation of a detailed scientific article as per the requested outline is not possible at this time due to the absence of foundational research on this specific compound.

Emerging Research and Future Directions for this compound

The chemical compound this compound is a niche yet intriguing molecule that is progressively capturing the attention of the scientific community. Its unique structural features, combining a pyridine ring with a methylthio and a nitrile group, suggest a wide array of potential applications currently being explored. This article delves into the emerging research areas and future directions for this promising compound, focusing on its potential in materials science, agrochemical development, and advanced chemical methodologies.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Methylthio)isonicotinonitrile, and what analytical methods are used to confirm its structure?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, substituting a halogen atom (e.g., chlorine in 2-chloro-3-methylisonicotinonitrile) with a methylthio group using a thiolate nucleophile under controlled conditions (e.g., anhydrous DMF, 60–80°C) . Retrosynthetic analysis and AI-powered synthesis planning tools (e.g., Template_relevance models) can predict feasible pathways by leveraging reaction databases .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹). Purity is assessed via HPLC or GC-MS, with melting point determination (if crystalline) as a supplementary method .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE Requirements : Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 cartridges) for inhalation protection and chemically resistant gloves (nitrile or neoprene). Full-body protective clothing and safety goggles are mandatory due to potential carcinogenicity (IARC Category 2B) .

- Exposure Control : Work under fume hoods with negative pressure. Avoid aqueous waste discharge; collect organic residues in sealed containers for incineration. Immediate decontamination of spills with activated carbon or vermiculite is advised .

- First Aid : For skin contact, wash with soap/water for 15 minutes. Eye exposure requires irrigation with saline solution. Inhalation necessitates fresh air and medical evaluation .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity?

- Key Properties :

| Property | Value/Description | Relevance |

|---|---|---|

| Molecular Formula | C₈H₇N₂S | Determines stoichiometric ratios |

| Melting Point | Not reported (analog: 37–39°C for 2-(methylthio)benzonitrile) | Indicates purity and crystallinity |

| Solubility | Likely polar aprotic solvents (DMF, DMSO) | Guides reaction solvent selection |

| Stability | Stable under inert atmospheres | Avoids decomposition during storage |

- Reactivity : The nitrile group participates in cycloaddition reactions, while the methylthio moiety acts as a leaving group in nucleophilic substitutions. Steric hindrance at the 2-position may slow reactivity compared to unsubstituted analogs .

Advanced Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?

- Parameter Optimization :

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst Screening : Test palladium/copper catalysts for cross-coupling efficiency .

- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to optimize nucleophilicity.

Q. What strategies are effective in resolving discrepancies in reported biological activities of this compound derivatives?

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For cytotoxicity conflicts, standardize cell lines (e.g., HepG2 vs. HEK293) and exposure durations .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends. Adjust for variables like purity (>95% vs. technical grade) or solvent artifacts .

Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA software to map transition states and activation energies. Compare methylthio vs. methoxy leaving groups using Fukui indices for electrophilicity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. acetonitrile) on reaction trajectories. Validate predictions with kinetic isotope effect studies .

Methodological Notes

- Data Presentation : Avoid raw data duplication; use tables for comparative analysis (e.g., yield vs. solvent polarity) and figures for mechanistic pathways .

- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) in supplementary materials. For novel compounds, provide full NMR assignments and crystallographic data (if available) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.